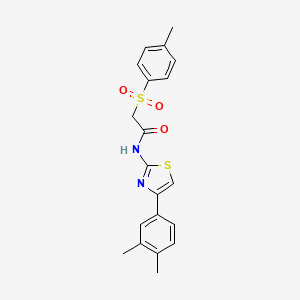![molecular formula C8H16ClNO B2956077 6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride CAS No. 2416230-60-7](/img/structure/B2956077.png)
6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride is a chemical compound with the CAS Number: 2416230-60-7 . It has a molecular weight of 177.67 and its IUPAC name is 6-(aminomethyl)bicyclo[3.2.0]heptan-6-ol hydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride is 1S/C8H15NO.ClH/c9-5-8(10)4-6-2-1-3-7(6)8;/h6-7,10H,1-5,9H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride include its molecular weight (177.67), its physical form (powder), and its storage temperature (room temperature) .Scientific Research Applications
Synthesis of Novel Compounds
One significant application involves the synthesis of novel conformationally locked carbocyclic nucleosides, derived from bicyclic alcohols. These compounds are important for their potential in medicinal chemistry and drug development. For instance, the synthesis of novel conformationally locked carbocyclic nucleosides derived from 5,5- and 6,6-Bis(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol demonstrates the utility of such bicyclic scaffolds in creating nucleoside analogs with potential biological activity (Hřebabecký, Masojídková, & Holý, 2005).
Crystal and Molecular Structure Analysis
Research on the crystal and molecular structure of conformationally restricted analogues provides insights into the spatial arrangement and potential reactivity of these compounds. For example, the synthesis and crystal and molecular structure analysis of the conformationally restricted methionine analogue (±)-2-exo-amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid shows the structural details critical for understanding the compound's chemical behavior (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).
Antimicrobial Activity
The antimicrobial activity of N-substituted aminomethoxybicyclo[2.2.1]heptanols in lubricating fluids and oils underlines the potential of these compounds in industrial applications. These studies showcase the bactericidal and fungicidal properties of bicyclic compounds, presenting a route for developing novel antimicrobial agents (Alimardanov, Sadygov, Babaev, Ismailova, & Sultanova, 2018).
Glycosidase Inhibition
The synthesis and evaluation of bicyclic inhibitors for family 27 α-galactosidase highlight the role of these compounds in modulating enzyme activity. This research is crucial for the development of therapeutic agents targeting specific metabolic pathways (Wang & Bennet, 2007).
Optical Resolution and Chiral Recognition
The optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine through its complex with (2R,3R)-O,O′-dibenzoyltartaric acid illustrates the compound's use in achieving chiral recognition, essential for the synthesis of enantiomerically pure substances (Hatano, Takeda, & Saito, 1994).
Safety and Hazards
The safety information for 6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes refer to specific safety precautions that should be taken when handling the compound.
properties
IUPAC Name |
6-(aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8(10)4-6-2-1-3-7(6)8;/h6-7,10H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBNKYHRZDVXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2955994.png)
![2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2955999.png)
![Ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2956001.png)
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2956004.png)
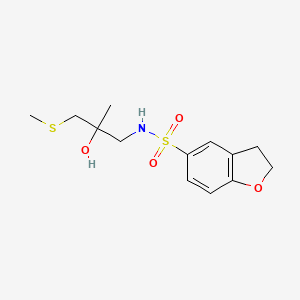
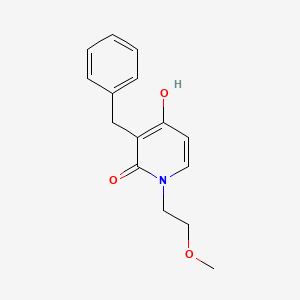
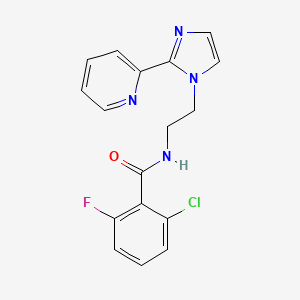
![N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine](/img/structure/B2956011.png)
![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)
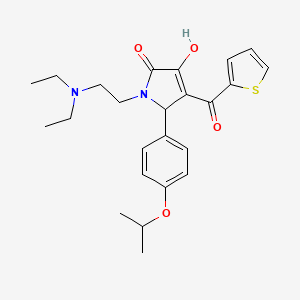
amine](/img/structure/B2956015.png)
